molecular formula C19H24N4O3 B4421778 N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No.: B4421778
M. Wt: 356.4 g/mol
InChI Key: NIRIZBLAVKGGIJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a phenyl ring substituted with two methoxy groups, a piperazine ring, and a pyridine ring, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form an intermediate amide.

    Piperazine Ring Introduction: The intermediate is then reacted with 1-(2-pyridinyl)piperazine under suitable conditions to introduce the piperazine ring.

    Final Coupling: The final step involves coupling the intermediate with an acetic acid derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to modify the piperazine ring or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a ligand for various receptors.

    Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of related drugs.

    Biochemistry: It serves as a tool to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]ethanamide
  • N-(2,4-dimethoxyphenyl)-2-[4-(3-pyridinyl)-1-piperazinyl]acetamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide may exhibit unique binding affinities, pharmacokinetic properties, and biological activities. These differences can make it more suitable for specific research applications or therapeutic uses.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-15-6-7-16(17(13-15)26-2)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRIZBLAVKGGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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